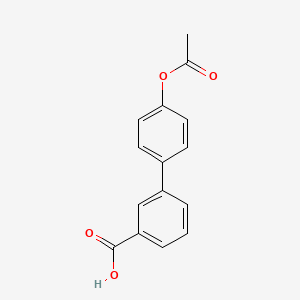

3-(4-Acetyloxyphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Acetyloxyphenyl)benzoic acid, also known as 4-acetoxybenzoic acid, is a common organic compound belonging to the family of benzoic acids. It is a white crystalline solid with a melting point of 150°C and a boiling point of 284°C. This compound has a wide range of applications in different fields, such as pharmaceuticals, cosmetics, and food additives. It has been used in the synthesis of various drugs and other compounds, as well as in the production of polymers and other materials.

Scientific Research Applications

Pharmacological Activity

3-(4-Acetyloxyphenyl)benzoic acid derivatives have been synthesized and studied for their pharmacological activity . In particular, 2-cyanoprop-2-yl 3-phenoxybenzoate, a derivative of 3-(4-Acetyloxyphenyl)benzoic acid, was found to exhibit peroxisome proliferator-activated receptor γ agonist activity . This means it can activate glucokinase and inhibit protein glycation , which are important processes in the body’s metabolism and could have implications for the treatment of diseases like diabetes .

Antioxidant Properties

Hydroxybenzoic acids, which include 3-(4-Acetyloxyphenyl)benzoic acid, have been studied for their antioxidant properties . These compounds can help protect the body from damage caused by harmful molecules called free radicals .

Anticancer Effects

Some hydroxybenzoic acids, such as 4-hydroxybenzoic acid and vanillic acid, have shown anticancer effects against leukemia cells . While 3-(4-Acetyloxyphenyl)benzoic acid is not specifically mentioned, it is possible that it could have similar effects due to its structural similarity to these compounds .

Anti-inflammatory Activity

Hydroxybenzoic acids have also been studied for their anti-inflammatory properties . Inflammation is a key factor in many diseases, so compounds that can reduce inflammation could have wide-ranging therapeutic applications .

Antimicrobial Activity

Hydroxybenzoic acids have demonstrated antimicrobial activity . This means they can kill or inhibit the growth of microorganisms, which could make them useful in treating infections .

Antihypertensive Activity

Basic esters of 3,4,5-trimethoxybenzoic acid, a compound similar to 3-(4-Acetyloxyphenyl)benzoic acid, have been synthesized and evaluated for their antihypertensive activity . This suggests that 3-(4-Acetyloxyphenyl)benzoic acid could potentially be used in the treatment of high blood pressure .

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives, which this compound is a part of, have a wide range of biological activities .

Mode of Action

Benzoic acid derivatives are known to exhibit various biological activities, including antimicrobial properties . They can bind to amino acids, leading to their excretion and a decrease in ammonia levels .

Biochemical Pathways

Benzoic acid, a related compound, is known to be biosynthesized using shikimate and the core phenylpropanoid pathways .

Pharmacokinetics

It is known that benzoic acid derivatives can be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

Benzoic acid derivatives are known to exhibit various biological activities, including antimicrobial properties .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

properties

IUPAC Name |

3-(4-acetyloxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-10(16)19-14-7-5-11(6-8-14)12-3-2-4-13(9-12)15(17)18/h2-9H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGFBMFSKBFSOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346381 |

Source

|

| Record name | 3-(4-acetyloxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Acetyloxyphenyl)benzoic acid | |

CAS RN |

300675-38-1 |

Source

|

| Record name | 3-(4-acetyloxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.